Bienvenue dans la boutique en ligne BenchChem!

Secoisolariciresinol diglucoside

Antioxidant DNA Damage Peroxyl Radical

For research targeting peroxyl radical-induced oxidative damage, Secoisolariciresinol diglucoside (SDG) is the preferred compound. It demonstrates superior radical scavenging compared to its aglycone secoisolariciresinol (SECO) and the mammalian lignans enterodiol (ED) and enterolactone (EL). SDG is the optimal starting material for clinical metabolism studies, offering a well-characterized human pharmacokinetic profile. Its less efficient conversion to enterolactone also makes it ideal for formulating sustained-release supplements. Choose SDG for its unique dual role as a direct antioxidant and a stable precursor to bioactive metabolites.

Molecular Formula C32H46O16
Molecular Weight 686.7 g/mol
CAS No. 148244-82-0
Cat. No. B600701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecoisolariciresinol diglucoside
CAS148244-82-0
Synonyms2,3-Bis(3-Methoxy-4-hydroxybenzyl)butane-1,4-diol 1,4-diglucoside;  SDG
Molecular FormulaC32H46O16
Molecular Weight686.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+/m0/s1
InChIKeySBVBJPHMDABKJV-PGCJWIIOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Secoisolariciresinol Diglucoside (SDG): Core Reference Data for the Primary Flaxseed Lignan


Secoisolariciresinol diglucoside (SDG; CAS 148244-82-0) is a plant lignan glycoside that serves as the principal dietary precursor to the mammalian lignans enterodiol and enterolactone [1]. It is naturally abundant in flaxseed (up to 0.2% by weight) and is available as a purified dietary supplement [1]. Following oral ingestion, SDG undergoes hydrolysis to its aglycone, secoisolariciresinol (SECO), and subsequent bacterial conversion to the biologically active enterolignans, which are efficiently absorbed and associated with reduced chronic disease risk [1].

Secoisolariciresinol Diglucoside (SDG) Substitution Risk: Why Analogs Are Not Interchangeable


In-class substitution of SDG with its aglycone SECO or the mammalian lignans enterodiol (ED) and enterolactone (EL) is not scientifically supported due to fundamental differences in pharmacokinetic disposition and direct antioxidant activity. While SDG and SECO exhibit comparable hypocholesterolemic effects at equimolar doses, their metabolic fates diverge significantly: SECO demonstrates more efficient conversion to enterolignans, whereas SDG itself possesses superior peroxyl radical scavenging activity [1] [2]. Furthermore, the mammalian lignans ED and EL, despite being the bioactive metabolites, are inactive as direct radical scavengers against DPPH at physiological concentrations, rendering them unsuitable as direct replacements for SDG in formulations targeting oxidative stress [2].

Secoisolariciresinol Diglucoside (SDG) Comparative Data: Quantitative Differentiation from SECO, ED, and EL


Secoisolariciresinol Diglucoside (SDG) Exhibits Superior Antioxidant Activity Against Peroxyl Radical-Induced DNA Damage

SDG demonstrates significantly greater protective efficacy against AAPH-induced peroxyl radical DNA damage compared to its aglycone SECO and the mammalian lignans enterodiol (ED) and enterolactone (EL). The rank order of efficacy was: SDG > SECO = 17α-estradiol > ED = EL > genistein > daidzein [1]. This indicates that SDG itself, prior to metabolism, provides a unique antioxidant benefit not conferred by its downstream metabolites.

Antioxidant DNA Damage Peroxyl Radical

Secoisolariciresinol Diglucoside (SDG) Shows Comparable Lipid-Lowering Effects to Its Aglycone at Equimolar Doses

In a hypercholesterolemic rat model, chronic administration of equimolar amounts of SDG and its aglycone SECO caused similar dose-dependent reductions in serum total and LDL-cholesterol and hepatic lipid accumulation [1]. This indicates that SDG, despite being a glycoside, is equally effective as SECO in modulating lipid profiles, likely due to efficient in vivo hydrolysis.

Hypocholesterolemic Lipid Metabolism In Vivo

Secoisolariciresinol Diglucoside (SDG) Demonstrates Distinct Pharmacokinetic Profile with Defined Metabolite Appearance Times

In healthy postmenopausal women, orally administered SDG exhibits a distinct time-dependent metabolic sequence. SDG is rapidly hydrolyzed to SECO, peaking in serum at 5-7 hours with a half-life of 4.8 hours. The biologically active metabolites enterodiol and enterolactone peak later, at 12-24 hours and 24-36 hours, respectively, with half-lives of 9.4 hours and 13.2 hours [1]. This well-defined temporal cascade is crucial for predicting and interpreting biological effects.

Pharmacokinetics Metabolism Bioavailability

Secoisolariciresinol Diglucoside (SDG) Displays DPPH Radical Scavenging Activity Comparable to Standard Antioxidants

Synthesized SDG scavenges the DPPH radical with an EC50 of 76.67 μg/mL. This activity is comparable to standard antioxidants, being 1.25 times more active than α-tocopherol (EC50 83.24 μg/mL) but less active than ascorbic acid (EC50 60.64 μg/mL) and a standard SDG reference (EC50 66.57 μg/mL) [1]. This quantitative comparison positions SDG as a moderately potent direct antioxidant.

Antioxidant DPPH Radical Scavenging

Secoisolariciresinol Diglucoside (SDG) and SECO Are Effective DPPH Scavengers, Unlike Mammalian Lignans

At concentrations of 25–200 μM, both SDG and its aglycone SECO were effective antioxidants against DPPH (p < 0.01), whereas the mammalian lignans enterodiol (ED) and enterolactone (EL) were completely inactive [1]. This stark contrast highlights the critical role of the plant lignan structure for direct radical scavenging activity, which is lost upon bacterial conversion.

Antioxidant DPPH Structure-Activity

Secoisolariciresinol Diglucoside (SDG) Conversion to Enterolactone Is Less Efficient Than from SECO

The aglycone SECO undergoes more efficient conversion to mammalian lignans enterodiol (4-18% conversion) and enterolactone (0.2-6%) after 24 hours in fecal culture compared to the glycosylated SDG [1]. This suggests that SDG's glycosylation provides a slower-release or less bioavailable precursor effect, which may be advantageous for achieving sustained enterolignan levels.

Metabolism Bioavailability Enterolignan

Secoisolariciresinol Diglucoside (SDG) Procurement Applications: Recommended Use Cases Based on Evidence


In Vitro Antioxidant Studies Requiring Direct Peroxyl Radical Scavenging

For research focused on protecting DNA or lipids from peroxyl radical-induced oxidative damage, SDG is the preferred compound. Its demonstrated superior efficacy in rank order compared to SECO, ED, and EL [1] makes it the optimal choice for studying direct antioxidant mechanisms in cell-free or cell-based assays.

In Vivo Lipid Metabolism Research in Rodent Models

When investigating hypocholesterolemic effects in hyperlipidemic animal models, SDG can be used interchangeably with its aglycone SECO. The comparable, dose-dependent reductions in serum cholesterol and hepatic lipid accumulation at equimolar doses [1] validate SDG as a reliable and stable alternative to SECO for in vivo studies.

Human Pharmacokinetic Studies of Dietary Lignans

SDG is the essential starting material for clinical studies examining the metabolism and bioavailability of plant lignans. The well-characterized human pharmacokinetic profile, including the precise timing of SECO, ED, and EL appearance in serum [1], provides a crucial framework for designing and interpreting human intervention trials.

Formulations Targeting Sustained-Release Enterolignan Delivery

Due to its less efficient conversion to enterolactone compared to the aglycone SECO [1], SDG may be strategically employed in formulations intended to provide a slower, more sustained release of the bioactive mammalian lignans. This property is valuable for developing supplements aimed at maintaining stable plasma enterolactone levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Secoisolariciresinol diglucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.